molecular formula C22H25N5O5S B12392126 ET receptor antagonist 2

ET receptor antagonist 2

Cat. No.: B12392126
M. Wt: 471.5 g/mol
InChI Key: BXHYHRDLJMOJCV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ET receptor antagonist 2, also known as compound 16j, is a potent and selective antagonist of endothelin receptors. Endothelin receptors, particularly ETA and ETB, play crucial roles in maintaining vascular homeostasis. This compound has shown significant efficacy in treating pulmonary arterial hypertension and other cardiovascular-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ET receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: ET receptor antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ET receptor antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

ET receptor antagonist 2 exerts its effects by selectively binding to endothelin receptors, particularly ETA and ETB. This binding prevents the interaction of endothelin peptides with their receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other physiological responses. The molecular targets include key residues within the receptor binding sites, and the pathways involved are primarily related to vascular tone regulation and cellular proliferation .

Comparison with Similar Compounds

Uniqueness of ET Receptor Antagonist 2: this compound stands out due to its high selectivity and potency for endothelin receptors, particularly ETA. Its unique chemical structure allows for more effective receptor binding and inhibition, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C22H25N5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[6-[(E)-hex-3-enoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide

InChI

InChI=1S/C22H25N5O5S/c1-4-5-6-9-15-31-22-18(32-17-12-8-7-11-16(17)30-2)19(27-33(3,28)29)25-21(26-22)20-23-13-10-14-24-20/h5-8,10-14H,4,9,15H2,1-3H3,(H,25,26,27)/b6-5+

InChI Key

BXHYHRDLJMOJCV-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3

Canonical SMILES

CCC=CCCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.